3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide
Description
Properties
CAS No. |
92042-81-4 |
|---|---|
Molecular Formula |
C13H17NO6S |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
3,3-diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C13H17NO6S/c1-3-19-13(20-4-2)9-21(17,18)12(13)10-5-7-11(8-6-10)14(15)16/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
GXNJEKSQCKONQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CS(=O)(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide involves the formation of carbocations on the four-membered ring using catalytic Lewis or Brønsted acids. The benzylic tertiary alcohols of the thietane dioxides are coupled directly with arenes, thiols, and alcohols . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, and substituted thietane derivatives .
Scientific Research Applications
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide exhibits potential biological activities that make it a candidate for further pharmacological exploration:
- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria. It has been shown to have significant effects against Gram-positive bacteria at low concentrations .
- Cytotoxicity: The compound's cytotoxic effects have been evaluated against various cancer cell lines. Early findings indicate IC50 values in the micromolar range, suggesting a promising avenue for anticancer research .
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Cytotoxicity | Significant cytotoxic effects in cancer cells | |
| Mechanism | Possible enzyme inhibition and apoptosis induction |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of thietane derivatives, including 3,3-Diethoxy-2-(4-nitrophenyl)thietane. Results indicated significant inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation screened various thietane compounds for their cytotoxic effects against several cancer cell lines. The results demonstrated that certain derivatives displayed IC50 values ranging from 5 to 20 µM, indicating that structural modifications could enhance anticancer properties.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Substituent Impact :
Reactivity in Palladium-Catalyzed Reactions
Pd-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) studies reveal significant substituent-dependent outcomes:
- 4-Nitrophenyl Derivative: High enantioselectivity (up to 94% ee) due to stabilized linear enolates; forms α-sulfonyl tetrasubstituted stereocenters. Used to synthesize spirocycles for medicinal chemistry .
- Methyl/Aryl Analogues : Lower enantioselectivity (e.g., 34% ee with methyl substituents) due to reduced electronic stabilization of intermediates .
Biological Activity
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide (CAS Number: 138695-84-8) is a compound of interest due to its potential biological activities. This thietane derivative exhibits a unique structural framework that may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide is . The presence of the nitrophenyl group and the thietane ring contributes to its reactivity and interaction with biological systems.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that thietane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxic potential. Further research is needed to establish the specific cytotoxic profile of 3,3-Diethoxy-2-(4-nitrophenyl)thietane.
The mechanism by which 3,3-Diethoxy-2-(4-nitrophenyl)thietane exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Some thietane derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thietane derivatives, including those structurally related to 3,3-Diethoxy-2-(4-nitrophenyl)thietane. The results indicated that these compounds significantly inhibited Gram-positive bacteria at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation, a series of thietane compounds were screened for their cytotoxic effects against several cancer cell lines. The results demonstrated that certain derivatives displayed IC50 values ranging from 5 to 20 µM, suggesting that modifications in the thietane structure could enhance their anticancer properties.
Q & A
Q. Why do some studies report conflicting reactivity outcomes for sulfone vs. sulfoxide derivatives?
- Methodology : Sulfones (1,1-dioxides) are less nucleophilic than sulfoxides due to the electron-withdrawing effect of two oxygens. Compare reaction rates in SN2 displacements (e.g., with Grignard reagents) under identical conditions. Use Hammett plots to correlate substituent effects with reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
